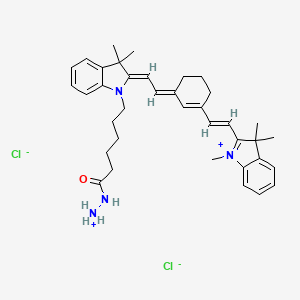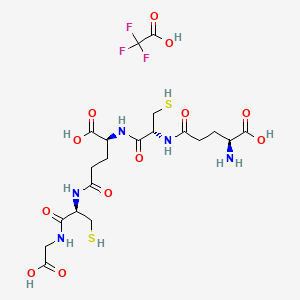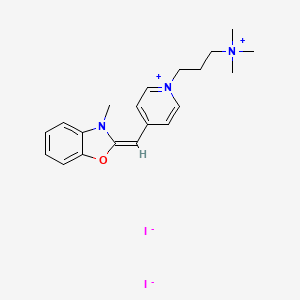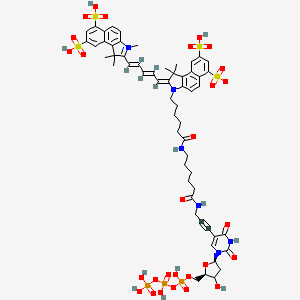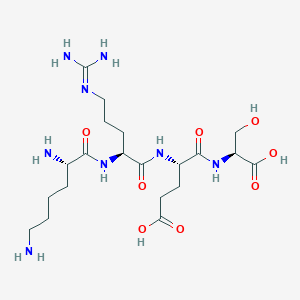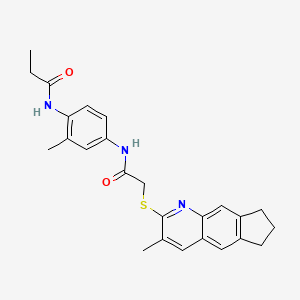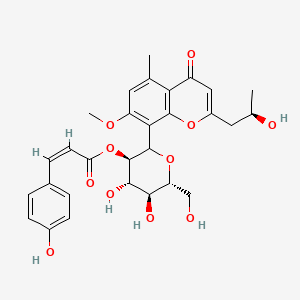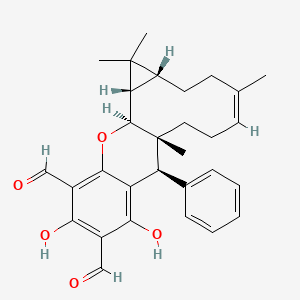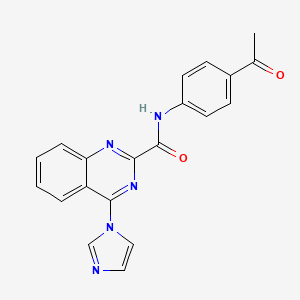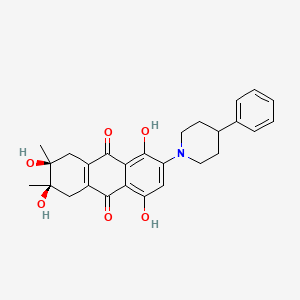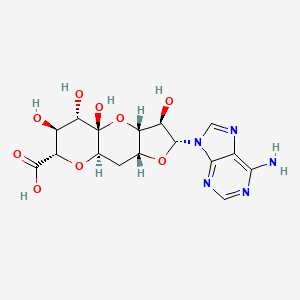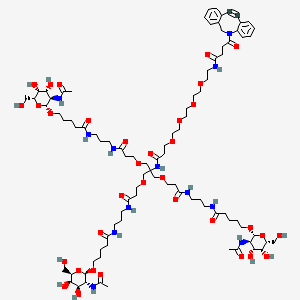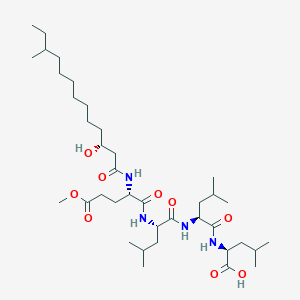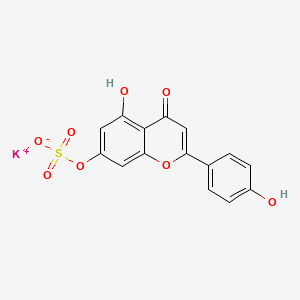
Apigenin-7-O-sulfate Potassium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Apigenin-7-O-sulfate (potassium) is a major flavonoid compound found in various plants, particularly those from the Bay of Cadiz . It is known for its distinctive chemical structure and biological activities. The compound is a potassium salt of apigenin-7-O-sulfate, which is a sulfated derivative of apigenin, a well-known flavonoid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of apigenin-7-O-sulfate (potassium) typically involves the sulfation of apigenin. This can be achieved by reacting apigenin with sulfur trioxide-pyridine complex in an appropriate solvent, followed by neutralization with potassium hydroxide to obtain the potassium salt .
Industrial Production Methods: Industrial production of apigenin-7-O-sulfate (potassium) may involve the extraction of apigenin from plant sources, followed by chemical sulfation and purification processes. The exact methods can vary depending on the scale and specific requirements of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Apigenin-7-O-sulfate (potassium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert the sulfate group to other functional groups.
Substitution: The sulfate group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of apigenin-7-O-sulfate, while reduction can produce desulfated derivatives .
Wissenschaftliche Forschungsanwendungen
Apigenin-7-O-sulfate (potassium) has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of apigenin-7-O-sulfate (potassium) involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound inhibits enzymes such as casein kinase II, aldo-keto reductase, cytochrome P450, and aromatase.
Pathways Involved: It modulates key signaling pathways, including JAK/STAT, PI3K/Akt/mTOR, MAPK/ERK, NF-κB, and Wnt/β-catenin. These pathways are involved in cell proliferation, apoptosis, inflammation, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Apigenin: The parent compound of apigenin-7-O-sulfate, known for its wide range of biological activities.
Apigenin-7-O-glucuronide: A glucuronidated derivative of apigenin with similar biological properties.
Luteolin: Another flavonoid with similar structure and activities.
Uniqueness: Apigenin-7-O-sulfate (potassium) is unique due to its sulfated structure, which may enhance its solubility and bioavailability compared to non-sulfated flavonoids . This structural modification can also influence its biological activities and interactions with molecular targets .
Eigenschaften
Molekularformel |
C15H9KO8S |
|---|---|
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
potassium;[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl] sulfate |
InChI |
InChI=1S/C15H10O8S.K/c16-9-3-1-8(2-4-9)13-7-12(18)15-11(17)5-10(6-14(15)22-13)23-24(19,20)21;/h1-7,16-17H,(H,19,20,21);/q;+1/p-1 |
InChI-Schlüssel |
GSJHDZLRMIJSLH-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OS(=O)(=O)[O-])O)O.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


